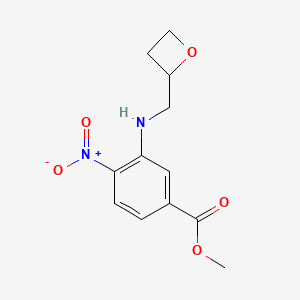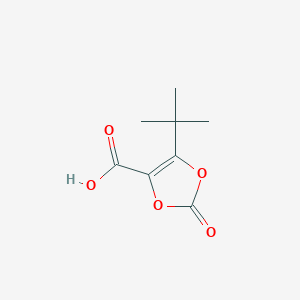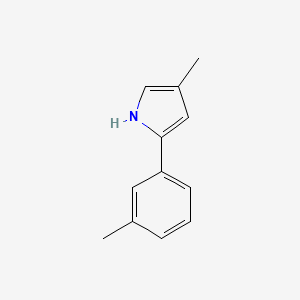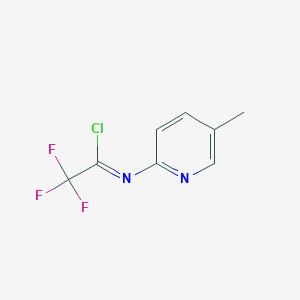
1-Boc-3-(2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-fluorophenyl)pyrrolidine typically involves the reaction of 3-(2-fluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-3-(2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Boc-3-(2-fluorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-Boc-3-(2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, while the Boc group provides stability during chemical transformations. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparaison Avec Des Composés Similaires
3-(2-fluorophenyl)pyrrolidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-3-phenylpyrrolidine: Similar structure but without the fluorine atom, affecting its chemical properties and biological activity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Fluorine atom positioned differently, leading to variations in reactivity and selectivity
Uniqueness: 1-Boc-3-(2-fluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and interactions with biological targets. This makes it a valuable compound in the design of selective and potent pharmaceuticals .
Propriétés
Formule moléculaire |
C15H20FNO2 |
|---|---|
Poids moléculaire |
265.32 g/mol |
Nom IUPAC |
tert-butyl 3-(2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 |
Clé InChI |
HTYFVQOWVPPOFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)









![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)



